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molecular formula C7H9BrN2 B1275586 5-bromo-N,N-dimethylpyridin-2-amine CAS No. 26163-07-5

5-bromo-N,N-dimethylpyridin-2-amine

Cat. No. B1275586
M. Wt: 201.06 g/mol
InChI Key: XIMCGXXYEMOWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434726B2

Procedure details

A solution of 2,5-dibromopyridine (10 g, 42.3 mmol) in aqueous dimethylamine (50 mL) was refluxed overnight. The volatiles were removed in vacuo, and the residue was treated with EtOAc/PE. The precipitates were collected by filtration and dried to give the title compound. MS (m/z): 201 (M+H)+, 203 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH3:9][NH:10][CH3:11]>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:10]([CH3:11])[CH3:9])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
50 mL
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with EtOAc/PE
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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